

Application Note: Quantification of Quercetin 3-Caffeoylrobinobioside using LC-MS/MS

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Compound of Interest

Compound Name: *Quercetin 3-Caffeoylrobinobioside*

Cat. No.: *B15288762*

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Abstract

This document provides a comprehensive protocol for the quantification of **Quercetin 3-Caffeoylrobinobioside** in biological and botanical matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Quercetin and its glycosides are flavonoids widely recognized for their potential health benefits, including antioxidant and anti-inflammatory properties.^[1] Accurate and sensitive quantification of specific glycosides like **Quercetin 3-Caffeoylrobinobioside** is crucial for pharmacokinetic studies, phytochemical analysis, and the quality control of herbal products.^[1] The described method utilizes a robust sample preparation procedure, optimized chromatographic separation, and highly selective triple quadrupole mass spectrometry for reliable quantification.

Introduction

Quercetin 3-Caffeoylrobinobioside is a complex flavonoid glycoside. The accurate measurement of such compounds in complex matrices like plasma or plant extracts presents analytical challenges due to their low concentrations and the presence of interfering substances.^[2] LC-MS/MS offers the requisite sensitivity and selectivity for this purpose.^{[1][2]} This protocol is designed to be a starting point for researchers to develop and validate a quantitative method for this specific analyte.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are protocols for plasma and plant material.

a) Plasma Samples (Protein Precipitation)

This method is suitable for pharmacokinetic studies.

- Thaw frozen plasma samples on ice.
- To 100 μ L of plasma in a microcentrifuge tube, add 300 μ L of ice-cold methanol containing a suitable internal standard (e.g., a structurally similar flavonoid not present in the sample).[3]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Plant Material (Solvent Extraction)

This method is suitable for the analysis of botanical extracts.

- Lyophilize and grind the plant material to a fine powder.
- Accurately weigh 100 mg of the powdered sample into a microcentrifuge tube.
- Add 1 mL of 80% methanol in water containing an internal standard.
- Vortex for 1 minute, then sonicate for 30 minutes in a water bath.[4][5]

- Centrifuge at 14,000 x g for 10 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[4][5]
- A dilution with the initial mobile phase may be necessary depending on the concentration of the analyte.

LC-MS/MS Method

a) Liquid Chromatography Conditions

A UPLC/UHPLC system is recommended for optimal separation.[6]

| Parameter | Value |
|--------------------|--|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-60% B; 8-9 min: 60-95% B; 9-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |

b) Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.[6]

| Parameter | Value |
|-------------------------|-------------------------------|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |

c) MRM Transitions

The exact mass of **Quercetin 3-Caffeoylrobinobioside** needs to be calculated to determine the precursor ion. The fragmentation pattern can be predicted based on the structure and data from similar compounds. The primary fragmentation will likely involve the loss of the sugar and caffeoyl moieties, resulting in the quercetin aglycone.[8][9]

- **Quercetin 3-Caffeoylrobinobioside:**

- Precursor Ion (Q1): To be determined based on the exact mass.
- Product Ion (Q3): 301.0 (corresponding to the deprotonated quercetin aglycone).[10]
- Collision Energy: To be optimized.

- Internal Standard (IS):

- Precursor Ion (Q1): To be determined based on the chosen IS.
- Product Ion (Q3): To be determined based on the chosen IS.
- Collision Energy: To be optimized.

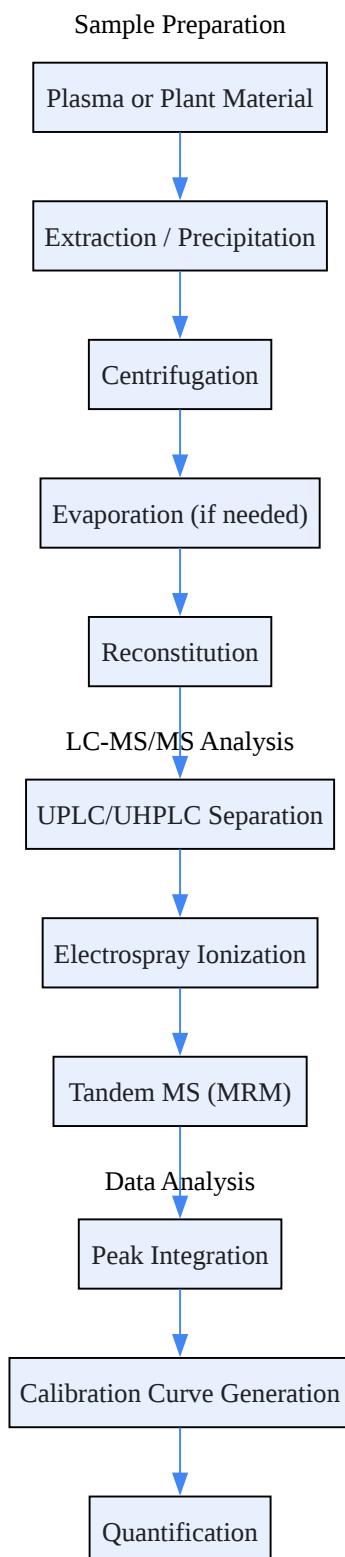
Data Presentation

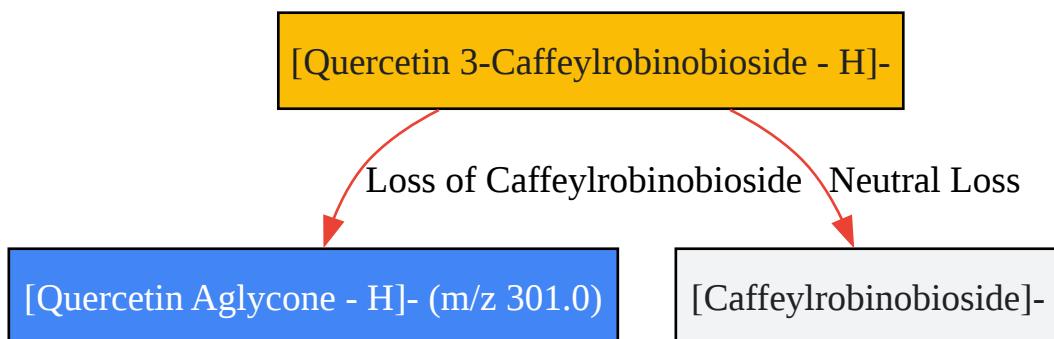
The following quantitative data should be determined during method validation and presented in a similar tabular format.

| Parameter | Result |
|-----------------------------------|------------------|
| Linearity Range | To be determined |
| Correlation Coefficient (r^2) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85-115% |
| Matrix Effect | To be evaluated |

Visualizations

Experimental Workflow





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